5-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxylic acid
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Overview
Description
5-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxylic acid is a chemical compound with the molecular formula C5H3ClN2O3 It is known for its unique structure, which includes a pyrazine ring substituted with a chlorine atom and a carboxylic acid group
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
For instance, indole derivatives, which are structurally similar, have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological effects .
Result of Action
Similar compounds have been found to exert a range of effects at the molecular and cellular levels, including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxylic acid typically involves the chlorination of 3,4-dihydro-3-oxo-2-pyrazinecarboxylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the pyrazine ring. Common reagents used in this synthesis include thionyl chloride or phosphorus pentachloride, which facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize the production of the desired compound while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted pyrazinecarboxylic acids.
Scientific Research Applications
5-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-3-oxo-2-Pyrazinecarboxylic acid: Lacks the chlorine substitution.
5-bromo-3,4-dihydro-3-oxo-2-Pyrazinecarboxylic acid: Contains a bromine atom instead of chlorine.
5-fluoro-3,4-dihydro-3-oxo-2-Pyrazinecarboxylic acid: Contains a fluorine atom instead of chlorine.
Uniqueness
5-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxylic acid is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
6-chloro-2-oxo-1H-pyrazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-2-1-7-3(5(10)11)4(9)8-2/h1H,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFMENMETODLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=N1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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